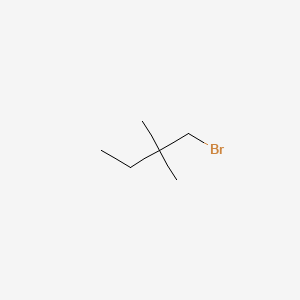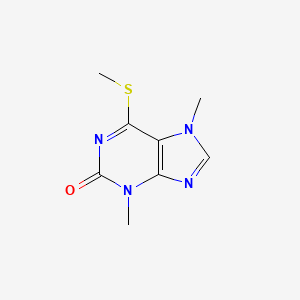
2-Hydroxy-5-iodo-3-methoxybenzaldehyde
Overview
Description
2-Hydroxy-5-iodo-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H7IO3 and its molecular weight is 278.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Crystal Structures
2-Hydroxy-5-iodo-3-methoxybenzaldehyde, due to its structural complexity, plays a significant role in the formation of three-dimensional aggregates through a combination of C-H...O hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions. These molecular interactions contribute to the understanding of crystal packing and molecular self-assembly mechanisms, which are crucial for the development of new materials with specific physical properties (Garden et al., 2004).
Chemical Synthesis and Metal Ion Binding
The compound also serves as a precursor in the synthesis of various Schiff base compounds, which exhibit significant metal ion binding properties. These properties are essential for the development of sensors and catalysts that can selectively bind to specific metal ions, playing a critical role in environmental monitoring and remediation efforts (Güler et al., 2012).
Nonlinear Optical Material Development
Furthermore, this compound derivatives have been explored for their potential as nonlinear optical (NLO) materials. The synthesis and characterization of these compounds, including their crystal growth, spectral analysis, and thermal behavior, contribute to the advancement of NLO materials, which are vital for optical communication technologies and laser systems (Binil et al., 2013).
Organic Synthesis and Functional Material Development
The alkylation reactions involving this compound and its derivatives highlight the compound's utility in organic synthesis, leading to the production of novel compounds with potential applications in material science and pharmaceuticals (Katritzky et al., 2000).
Antioxidant and Antimicrobial Activities
Research on halogenated vanillin derivatives, including this compound, has also revealed their antioxidant and antimicrobial activities. These properties make them promising candidates for the development of new pharmaceuticals and preservatives to combat oxidative stress and microbial infections (Rijal et al., 2022).
Safety and Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Mode of Action
It’s known that benzylic halides, a group to which this compound belongs, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
The compound is known to react with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile . This suggests that it may be involved in the formation of benzopyran compounds, which are often associated with various biological activities.
Result of Action
It’s known that similar compounds can have various effects, such as acaricidal activity . More research is needed to understand the specific effects of this compound.
Biochemical Analysis
Biochemical Properties
It is known that benzaldehyde derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the derivative.
Cellular Effects
Benzaldehyde derivatives can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde vary with different dosages in animal models .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins .
Properties
IUPAC Name |
2-hydroxy-5-iodo-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQIQUILJIOMHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427264 | |
| Record name | 2-Hydroxy-5-iodo-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7359-14-0 | |
| Record name | 2-Hydroxy-5-iodo-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)





